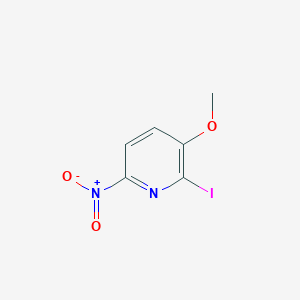

2-Iodo-3-methoxy-6-nitropyridine

Description

Contextualization within the Field of Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of organic compounds based on the pyridine ring, a six-membered heterocycle containing one nitrogen atom. These compounds are of immense importance in various fields, including medicinal chemistry, agrochemicals, and materials science. numberanalytics.comresearchgate.net The identity and position of the substituents on the pyridine ring dictate the compound's physical and chemical properties, as well as its biological activity. wisdomlib.org

The pyridine ring's nitrogen atom makes it electron-deficient, influencing its reactivity. Generally, pyridine and its derivatives are more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, than electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov The presence of various functional groups, such as iodo, methoxy (B1213986), and nitro groups in 2-Iodo-3-methoxy-6-nitropyridine, further modifies this reactivity, offering a platform for diverse chemical transformations.

The development of mild and efficient methods for synthesizing substituted pyridines is an active area of research. nih.gov Traditional methods often rely on condensation reactions of carbonyl compounds or cycloaddition reactions, which may have limitations regarding functional group tolerance. nih.gov Modern synthetic strategies, including metal-catalyzed cross-coupling reactions, have expanded the toolbox for creating highly substituted and functionally diverse pyridine derivatives. nih.gov

Significance of this compound as a Versatile Synthetic Intermediate

The utility of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of a wide array of more complex molecules. The three distinct functional groups—iodo, methoxy, and nitro—each provide a handle for specific chemical modifications.

The iodo group at the 2-position is a particularly useful functional group for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents at this position.

The nitro group at the 6-position is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, which can then be further functionalized. For example, the reduction of the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) is a key step in the synthesis of 2,3-diamino-6-methoxypyridine. google.com

The methoxy group at the 3-position can influence the electronic properties of the ring and can be a site for ether cleavage to yield a hydroxyl group, providing another point for modification. The synthesis of methoxypyridine derivatives has been a key strategy in the development of certain pharmacologically active molecules. nih.gov

The combination of these functional groups allows for a stepwise and regioselective modification of the pyridine core, making this compound a valuable building block for constructing complex molecular architectures.

Overview of Current Research Landscape and Future Directions for this compound

Current research involving this compound and related substituted pyridines is focused on leveraging their synthetic versatility to create novel compounds with specific properties. The strategic functionalization of the pyridine ring is a key theme in the design of new pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net

Future research will likely continue to explore the reactivity of this compound in various chemical transformations. The development of new catalytic systems that can selectively act on one of the functional groups in the presence of the others would be a significant advancement. This would allow for even more precise control over the synthesis of complex target molecules.

Furthermore, the exploration of the biological activities of compounds derived from this compound is a promising avenue for future investigation. Given the prevalence of the pyridine scaffold in bioactive molecules, derivatives of this compound could exhibit interesting pharmacological properties. researchgate.netnih.gov

Below is a table summarizing the key properties of this compound and related compounds discussed in this article.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 115170-07-5 | C6H5IN2O3 | Versatile synthetic intermediate with iodo, methoxy, and nitro functional groups. epa.gov |

| 2-Iodo-3-nitropyridine | Not Available | C5H3IN2O2 | An important intermediate in organic synthesis. nih.govnih.gov |

| 2-Hydroxy-3-nitropyridine | 15128-93-5 | C5H4N2O3 | A pyridine derivative with hydroxyl and nitro groups. nih.gov |

| 2-Chloro-6-methoxy-3-nitropyridine (B41990) | 38533-61-8 | C6H5ClN2O3 | A halogenated and nitrated methoxypyridine. sigmaaldrich.combldpharm.com |

| 6-Methoxy-3-nitropyridine-2-acetonitrile | 111795-99-4 | C8H7N3O3 | A nitropyridine derivative containing a methoxy and an acetonitrile (B52724) group. sigmaaldrich.com |

| 2-Amino-6-methoxy-3-nitropyridine | Not Available | C6H7N3O3 | An intermediate in the synthesis of diamino-methoxypyridine. google.com |

| 2,3-Diamino-6-methoxypyridine | Not Available | C6H9N3O | Synthesized from the reduction of 2-amino-6-methoxy-3-nitropyridine. google.com |

| 6-Iodo-3-nitroimidazo[1,2-a]pyridine | 690258-23-2 | C7H4IN3O2 | A related heterocyclic compound with potential antitubercular activity. |

| 2-Amino-6-chloro-3-nitropyridine (B151482) | Not Available | C5H4ClN3O2 | A precursor in the synthesis of 2-amino-6-methoxy-3-nitropyridine. google.com |

| 2,6-Dichloro-3-nitropyridine | Not Available | C5H2Cl2N2O2 | A starting material for the synthesis of 2-amino-6-chloro-3-nitropyridine. google.com |

| 3-Bromo-2-methoxy-5-nitropyridine | Not Available | C6H5BrN2O3 | A related substituted pyridine used in synthetic chemistry. rsc.org |

| 6-Bromo-2-methoxy-3-aminopyridine | Not Available | C6H7BrN2O | An intermediate in the synthesis of methoxypyridine analogs. nih.gov |

| 2,6-Dibromo-3-aminopyridine | Not Available | C5H4Br2N2 | A starting material for the synthesis of 6-bromo-2-methoxy-3-aminopyridine. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOMLXGCXDZKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552934 | |

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115170-07-5 | |

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Iodo 3 Methoxy 6 Nitropyridine

Electronic and Steric Influences of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2-iodo-3-methoxy-6-nitropyridine is significantly influenced by the electronic and steric properties of its three substituents: the iodo, methoxy (B1213986), and nitro groups. The nitro group (-NO2) at the 6-position is a potent electron-withdrawing group through both resonance and inductive effects. nih.govnumberanalytics.com This deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (the 2- and 4-positions). numberanalytics.comresearchgate.net

The methoxy group (-OCH3) at the 3-position is an electron-donating group through resonance, which would typically activate the ring towards electrophilic attack. However, in this substituted pyridine, its influence is largely overshadowed by the powerful deactivating effect of the nitro group. The primary role of the methoxy group is to direct incoming nucleophiles and to influence the regioselectivity of reactions.

The iodo group (-I) at the 2-position has a dual electronic character. It is electron-withdrawing inductively but can be weakly electron-donating through resonance. Its large size also imparts significant steric hindrance around the C2 position. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in nucleophilic substitution and a key participant in metal-catalyzed cross-coupling reactions.

The combination of these substituents makes the C2 and C6 positions of the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. The iodo group at C2 serves as a readily displaceable unit, while the nitro group at C6 further enhances this susceptibility.

Reactions Involving the Iodo Group as a Strategic Leaving Group

The iodo group at the C2 position is a key handle for molecular elaboration, primarily serving as an excellent leaving group in a variety of important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group at the 6-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position, where the iodo group is located. researchgate.net This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, whose formation is facilitated by the stabilization of negative charge by the nitro group. nih.gov A wide range of nucleophiles can displace the iodide ion, leading to the formation of diverse derivatives.

Common nucleophiles employed in SNAr reactions with similar nitropyridine systems include:

Amines: Primary and secondary amines react to form the corresponding 2-aminopyridine (B139424) derivatives. researchgate.net

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the iodo group to introduce a new alkoxy group.

Thiolates: Thiolates can be used to form 2-thioether-substituted pyridines. researchgate.net

The general reaction scheme is as follows:

| Nucleophile (Nu-) | Product Type |

| R-NH2 | 2-Alkylamino-3-methoxy-6-nitropyridine |

| R2NH | 2-Dialkylamino-3-methoxy-6-nitropyridine |

| R-O- | 2-Alkoxy-3-methoxy-6-nitropyridine |

| R-S- | 2-(Alkylthio)-3-methoxy-6-nitropyridine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.orgorganic-chemistry.org The general catalytic cycle for these reactions involves oxidative addition of the iodo-pyridine to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of the iodopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans isomer.

Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgscirp.orgresearchgate.netscirp.orgsoton.ac.uk It is a highly efficient method for the synthesis of 2-alkynylpyridine derivatives.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, Base | 2-Aryl/Alkenyl/Alkyl-3-methoxy-6-nitropyridine |

| Heck | Alkene | Pd catalyst, Base | 2-(Substituted vinyl)-3-methoxy-6-nitropyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-3-methoxy-6-nitropyridine |

Formation of Carbon-Carbon Bonds in Pyridine Systems

Palladium-catalyzed cross-coupling reactions, as detailed above, represent the most significant and versatile methods for the formation of new carbon-carbon bonds at the C2 position of this compound. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide access to a vast array of derivatives with new aryl, vinyl, and alkynyl substituents, respectively. These transformations are fundamental in the synthesis of complex organic molecules. libretexts.orgwikipedia.orgorganic-chemistry.org

Electrophilic Transformations of the Iodo Moiety (e.g., Oxidation to Iodyl Compounds)

While the iodo group is most commonly utilized as a leaving group, it can also undergo electrophilic transformations. Aryl iodides can be oxidized to hypervalent iodine compounds, such as iodyl compounds (Ar-IO2). These species are powerful oxidizing agents themselves and can also serve as precursors for other functional groups. However, specific examples of the oxidation of the iodo group in this compound are not widely reported in the literature, likely due to the presence of the sensitive nitro group which could also react under strong oxidizing conditions.

Reactivity of the Nitro Group

The nitro group at the C6 position is not merely an activating group for nucleophilic substitution but can also undergo its own chemical transformations. The most common reaction of an aromatic nitro group is its reduction to an amino group. numberanalytics.com This transformation is of great synthetic importance as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the pyridine ring. The resulting aminopyridine can serve as a precursor for a wide range of further functionalizations.

A variety of reducing agents can be employed for this purpose, with the choice of reagent sometimes allowing for the selective reduction to intermediate oxidation states such as nitroso or hydroxylamino derivatives.

| Reducing Agent | Product |

| H2, Pd/C | 2-Iodo-3-methoxy-pyridin-6-amine |

| SnCl2, HCl | 2-Iodo-3-methoxy-pyridin-6-amine |

| Fe, CH3COOH | 2-Iodo-3-methoxy-pyridin-6-amine |

Chemoselective Reduction to Amino Pyridine Derivatives

The nitro group in this compound is a key site for chemical transformation, particularly through reduction to an amino group. This conversion is a critical step in the synthesis of various biologically active molecules and functional materials. nih.govnih.gov The presence of other reactive groups, such as the iodo and methoxy substituents, necessitates chemoselective reduction methods to avoid unwanted side reactions.

The reduction of a nitro group to an amine can be achieved using various reagents and conditions. For instance, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine (B151482) is accomplished using sodium methoxide in methanol (B129727). chemicalbook.com While this example illustrates the transformation on a related pyridine derivative, similar principles apply to the reduction of this compound. The choice of reducing agent is crucial for achieving high yields and selectivity.

A common strategy for the synthesis of aminopyridine derivatives involves multicomponent reactions. nih.gov For example, a one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved from enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov This highlights the versatility of synthetic approaches to access functionalized aminopyridines.

The resulting amino pyridine derivatives are valuable intermediates in medicinal chemistry. For example, they serve as precursors for compounds with potential antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.gov The amino group can be further functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's biological properties.

Interactive Table: Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

| Sodium Methoxide | Methanol, 15°C to 25-30°C | 2-amino-3-nitro-6-methoxypyridine | chemicalbook.com |

| Various | Solvent-free, multicomponent reaction | 2-amino-3-cyanopyridine derivatives | nih.gov |

Other Transformations and Modulations of Chemical Activity

The presence of the nitro group can also be exploited in various cyclization and ring-transformation reactions. researchgate.net For instance, nitropyridones can act as synthetic equivalents for unstable nitromalonaldehyde, leading to the formation of nitroanilines, nitropyridines, and nitrophenols. researchgate.net These transformations highlight the synthetic utility of the nitro group beyond its simple reduction to an amine.

Furthermore, the nitro group can be involved in the synthesis of more complex heterocyclic systems. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with N-methylpiperazine, followed by reduction of the nitro group, leads to intermediates that can be converted into hydrazones with potential antimicrobial activity. nih.gov This demonstrates how the nitro group can be a handle for constructing elaborate molecular architectures.

The chemical activity of this compound can also be modulated by the interplay between the nitro and iodo groups. For instance, in iodonium (B1229267) ylides, intramolecular halogen bonding between a nitro group and the iodine atom can influence the molecule's reactivity and stability. nih.gov

Reactivity of the Methoxy Group

The methoxy group at the 3-position of the pyridine ring also plays a crucial role in the chemical properties of this compound.

Effects on Electron Density Distribution and Aromaticity

The methoxy group is an electron-donating group through resonance, but it can also exhibit an inductive electron-withdrawing effect. nih.gov In 2-methoxypyridines, the inductive effect can lead to a decrease in the basicity of the pyridine nitrogen compared to unsubstituted pyridine. nih.gov This modulation of basicity can be advantageous in certain reactions, preventing unwanted side reactions that might occur with a more basic nitrogen atom. nih.gov

The position of the methoxy group relative to other substituents can influence conformational preferences and, consequently, the accessibility of the nitrogen lone pair. nih.gov This can be strategically utilized to control the outcome of reactions. The presence of the methoxy group, in conjunction with the electron-withdrawing nitro group and the iodo atom, creates a unique electronic environment on the pyridine ring, influencing its aromaticity and reactivity patterns. ontosight.ai

Functional Group Interconversion Strategies at the Methoxy Position

The methoxy group can be a site for functional group interconversion, although this is often more challenging than transformations involving the nitro or iodo groups. Demethylation to the corresponding hydroxypyridine is a common transformation. This can be achieved using various reagents, such as strong acids or Lewis acids. The resulting hydroxyl group can then be further functionalized.

While direct displacement of the methoxy group is not as common, its presence can direct other reactions on the pyridine ring. The process of converting one functional group into another is a fundamental concept in organic synthesis, allowing for the strategic construction of complex molecules. ub.eduimperial.ac.uk These interconversions can involve a variety of reaction types, including substitution, oxidation, and reduction. imperial.ac.uk

Interactive Table: Functional Group Interconversion Strategies

| Starting Functional Group | Target Functional Group | Reagent/Reaction Type | Reference |

| Methoxy (-OCH3) | Hydroxyl (-OH) | Demethylation (e.g., with strong acid) | fiveable.me |

| Alcohol (-OH) | Alkyl Halide (-X) | Nucleophilic Substitution (e.g., with Ph3P/Cl2) | ub.edu |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Oxidation (e.g., with Ag2O) | fiveable.me |

Intermolecular Interactions and Supramolecular Chemistry

The iodine atom in this compound is a key player in directing intermolecular interactions, particularly through halogen bonding.

Halogen Bonding Interactions Involving the Iodine Atom (e.g., Sigma-Hole Concept)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. youtube.com This electrophilicity arises from an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the extension of the covalent bond. polimi.itwikipedia.orgmdpi.comnih.gov

The iodine atom, being large and highly polarizable, is a particularly effective halogen bond donor. nih.gov The strength of the halogen bond is enhanced when the iodine is attached to an electron-withdrawing group, such as the nitropyridine ring in this case. nih.gov The electron-withdrawing nitro group further increases the positive potential of the σ-hole on the iodine atom, making it a stronger halogen bond donor. nih.gov

These halogen bonds are directional, typically with the R-I···N (or R-I···O) angle being close to 180°. youtube.com This directionality makes halogen bonding a powerful tool in crystal engineering and the design of supramolecular assemblies. polimi.it In the solid state, this compound can form halogen bonds with Lewis basic sites on neighboring molecules, such as the nitrogen atom of another pyridine ring or the oxygen atoms of the nitro or methoxy groups. These interactions can influence the crystal packing and physical properties of the compound.

The σ-hole concept has been instrumental in understanding and predicting the strength and directionality of halogen bonds. polimi.it It has been shown that the electrostatic potential of the σ-hole is a key determinant of the halogen bond strength. nih.gov Computational studies, such as DFT calculations, can be used to model the electrostatic potential surface of molecules and predict their halogen bonding capabilities. nih.gov

Interactive Table: Factors Influencing Halogen Bond Strength

| Factor | Effect on Halogen Bond Strength | Reference |

| Polarizability of Halogen | Increases (I > Br > Cl > F) | nih.gov |

| Electronegativity of Halogen | Decreases | polimi.it |

| Electron-withdrawing substituents on the donor | Increases | nih.gov |

| Positive charge on the donor molecule | Increases | nih.gov |

Hydrogen Bonding and Other Non-Covalent Interactions in Pyridine Derivatives

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. In pyridine derivatives, such as this compound, these interactions play a crucial role in determining the compound's physical properties and chemical behavior. The electronic nature of the pyridine ring, influenced by its substituents, dictates the strength and geometry of these non-covalent bonds.

The introduction of electron-withdrawing groups, like the nitro group, and electron-donating groups, such as the methoxy group, alongside a halogen atom, creates a complex electronic environment within the molecule. This environment influences the potential for hydrogen bonding, halogen bonding, and other van der Waals forces. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a property that is modulated by the electronic effects of the substituents.

In structurally similar compounds, such as 2-iodo-3-nitropyridine, the crystal structure is stabilized by intermolecular C-H···N hydrogen bonds, which link the molecules into one-dimensional chains. nih.gov The geometry of these interactions has been determined through crystallographic studies.

Table 1: Hydrogen-Bond Geometry for 2-Iodo-3-nitropyridine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C—H···N | 0.93 | 2.61 | 3.529 | 172 |

| Data sourced from crystallographic studies on 2-iodo-3-nitropyridine. nih.gov |

The presence of a methoxy group, as in 2-iodo-3-methoxy-6-methylpyridine, can lead to the formation of weak intermolecular C-H···O hydrogen bonds. nih.gov In this related molecule, short iodine-nitrogen contacts have also been observed, indicating the potential for halogen bonding. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile.

Furthermore, perhalogenated pyridinium (B92312) cations have been shown to engage in strong hydrogen bonds with weakly coordinating anions. nih.gov These interactions, along with anion-π interactions, are influenced by the protonation of the pyridine nitrogen, which enhances the acidity of the N-H bond and the ability of the molecule to participate in such non-covalent bonding. nih.gov The study of these non-covalent interactions is critical for understanding the supramolecular chemistry of pyridine derivatives and for the rational design of new materials and catalysts. acs.orgrsc.org Theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), are often employed to analyze and characterize these complex interactions. mdpi.com

Spectroscopic and Theoretical Characterization of 2 Iodo 3 Methoxy 6 Nitropyridine

Advanced Spectroscopic Methods for Structure Elucidation and Analysis (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For 2-Iodo-3-methoxy-6-nitropyridine, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts of the ring protons are influenced by the electronic effects of the iodo, methoxy, and nitro substituents. The nitro group, being strongly electron-withdrawing, would deshield the adjacent protons, shifting their signals downfield. The methoxy group, an electron-donating group, would have a shielding effect.

In the ¹³C NMR spectrum, six distinct signals would be anticipated, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The carbon atom attached to the iodine would exhibit a characteristic low-field shift due to the heavy atom effect. The chemical shifts of the other ring carbons would be dictated by the interplay of the electronic effects of the substituents. For instance, in related compounds like 2-iodo-3-hydroxypyridine, the carbon signals are well-resolved, providing a basis for predicting the spectrum of the title compound. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₅IN₂O₃), the molecular ion peak [M]⁺ would be expected at m/z 280.02. cookechem.com The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one iodine atom. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or the iodine atom, leading to the formation of characteristic fragment ions.

Crystallographic Analysis and Solid-State Architecture

Direct crystallographic data for this compound has not been reported. However, analysis of closely related crystal structures provides significant insights into its likely molecular conformation and intermolecular interactions.

Molecular Conformation and Dihedral Angles in Related Structures

The crystal structure of 2-Iodo-3-methoxy-6-methylpyridine , a closely related analogue, reveals that the molecule is essentially planar, excluding the methyl hydrogen atoms. nih.gov In this structure, three independent molecules are present in the asymmetric unit, with the pyridine rings exhibiting dihedral angles of 58.09(3)°, 66.64(4)°, and 71.5(3)° with respect to each other. nih.gov

Similarly, the crystal structure of 2-iodo-3-nitropyridine shows that the nitro group is tilted with respect to the pyridine ring by 34.6(3)°. nih.gov The iodine atom and the ring nitrogen are slightly displaced on opposite sides of the pyridine ring plane. nih.gov Based on these findings, it is reasonable to predict that in this compound, the pyridine ring will be largely planar, with the nitro group likely twisted out of the plane to some extent to alleviate steric strain with the adjacent methoxy group.

Intermolecular Packing and Crystal Engineering Principles

The solid-state architecture of organic molecules is governed by a variety of intermolecular interactions. In the crystal structure of 2-Iodo-3-methoxy-6-methylpyridine, weak intermolecular C-H···O hydrogen bonds link molecules into dimers. nih.gov Additionally, short I···N contacts are observed, indicating the role of halogen bonding in the crystal packing. nih.gov

For 2-iodo-3-nitropyridine, the crystal structure is stabilized by intermolecular C-H···N hydrogen bonds, which link the molecules into one-dimensional chains. nih.gov The study of various nitropyridine derivatives highlights the importance of hydrogen bonds and π-stacking interactions in their crystal packing. sigmaaldrich.com The presence of the electron-withdrawing nitro group can also lead to the formation of C-H···O intermolecular hydrogen bonds. chemicalbook.com

Considering these observations, the crystal packing of this compound is expected to be influenced by a combination of C-H···O and C-H···N hydrogen bonds, potential I···N or I···O halogen bonds, and π-π stacking interactions between the pyridine rings. These interactions are fundamental principles in crystal engineering, which seeks to design and synthesize new solids with desired properties based on an understanding of intermolecular forces. sigmaaldrich.com

Computational Chemistry and Quantum Chemical Studies

Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, reactivity, and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

While specific DFT studies on this compound are not available, research on related nitropyridines provides a framework for understanding its electronic characteristics. DFT calculations on molecules like 2-chloro-6-methoxy-3-nitropyridine (B41990) have been used to calculate optimized geometries, vibrational frequencies, and thermodynamic parameters.

For this compound, DFT calculations would likely be employed to determine the ground-state geometry, confirming the planarity of the pyridine ring and the orientation of the substituents. The calculations would also provide insights into the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, influencing the molecule's reactivity towards nucleophilic and electrophilic attack.

Prediction of Chemical Properties and Reaction Pathways

Quantum chemical calculations can be utilized to predict various chemical properties and to explore potential reaction pathways. For instance, the reactivity of nitropyridines in nucleophilic aromatic substitution reactions can be rationalized by examining the calculated electrostatic potential maps and atomic charges. The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Computational studies on the nitration of pyridines have elucidated the reaction mechanisms, which can involve complex pathways such as a chemicalbook.comnih.gov sigmatropic shift of the nitro group. For this compound, theoretical calculations could be used to predict its reactivity in various transformations, such as the displacement of the iodo or nitro group, or reactions involving the methoxy group. These predictions are valuable for designing synthetic routes to new functionalized pyridine derivatives.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface map illustrates the electrostatic potential at different points on the electron density surface, with distinct colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP surface reveals a complex interplay of the electronic effects of its substituents—the electron-donating methoxy group (-OCH₃), and the electron-withdrawing nitro group (-NO₂) and iodine atom (-I)—on the pyridine ring.

Key Features of the MEP Surface:

Negative Potential Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. This high electron density makes these sites the most probable targets for electrophilic attack. The methoxy group's oxygen atom also contributes to a region of negative potential, albeit less intense than that of the nitro group.

Positive Potential Regions (Blue): The most positive potential is located on the hydrogen atoms of the methoxy group and the carbon atom attached to the nitro group. These electron-deficient areas are the likely sites for nucleophilic attack. The iodine atom, due to its size and polarizability, can also exhibit a region of positive potential, known as a "sigma-hole," making it a potential halogen bond donor.

Intermediate Potential Regions (Green): The aromatic ring itself displays a gradient of potential, influenced by the competing electronic effects of the substituents. The regions of the ring not directly bonded to the highly electronegative groups show a more neutral potential.

Influence of Substituents:

The nitro group is a strong electron-withdrawing group, significantly decreasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. This effect enhances the electrophilicity of the ring.

The methoxy group , being an electron-donating group, increases the electron density on the ring, primarily at the ortho and para positions, thereby influencing the regioselectivity of electrophilic substitution reactions.

The iodine atom also acts as an electron-withdrawing group via induction, but its large size and polarizability can lead to complex interactions.

The interplay of these substituents results in a nuanced MEP map that is critical for predicting the molecule's interaction with other chemical species. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile would preferentially attack the positions on the ring activated by the methoxy group and deactivated to a lesser extent by the nitro and iodo groups. Conversely, nucleophiles would be drawn to the electron-deficient sites.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen atoms of Nitro Group | -25 to -35 | Highly susceptible to electrophilic attack |

| Nitrogen atom of Pyridine Ring | -15 to -25 | Susceptible to electrophilic attack |

| Oxygen atom of Methoxy Group | -10 to -20 | Moderately susceptible to electrophilic attack |

| Hydrogen atoms of Methoxy Group | +15 to +25 | Susceptible to nucleophilic attack |

| Carbon atom bonded to Nitro Group | +20 to +30 | Highly susceptible to nucleophilic attack |

| Iodine atom (Sigma-hole) | +5 to +15 | Potential for halogen bonding (electrophilic interaction) |

Note: The values in this table are theoretical predictions based on the analysis of similar compounds and general principles of computational chemistry. Actual experimental or more precise computational values may vary.

This detailed MEP analysis provides a foundational understanding of the electronic landscape of this compound, offering valuable insights into its reactivity and potential for forming intermolecular interactions.

Applications and Future Research Directions in Synthetic Organic Chemistry

2-Iodo-3-methoxy-6-nitropyridine as a Key Synthon for Complex Molecular Synthesis

The strategic placement of the iodo, methoxy (B1213986), and nitro groups on the pyridine (B92270) ring makes this compound a powerful synthon for the construction of intricate molecular architectures. The iodine atom, in particular, provides a reactive handle for various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for assembling complex organic molecules from simpler precursors. pipzine-chem.com

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups modulates the reactivity and regioselectivity of the pyridine ring, offering chemists a nuanced tool for designing synthetic routes. pipzine-chem.com For instance, the nitro group can be reduced to an amino group, which can then be further functionalized, while the methoxy group can be cleaved to a hydroxyl group, providing another point for modification.

Intermediates for Pharmaceutical Lead Compounds and Drug Discovery

In the realm of medicinal chemistry, this compound and its derivatives are pivotal intermediates for the synthesis of compounds with potential therapeutic value. pipzine-chem.com The pyridine core is a common motif in many approved drugs, and the ability to selectively functionalize this scaffold is of paramount importance in drug discovery. chemrxiv.org

The reactivity of the iodo group allows for its participation in reactions like the Ullmann coupling, a significant method for forming carbon-carbon bonds, which is essential for building the complex carbon skeletons of many pharmaceutical agents. nih.gov Furthermore, related iodinated pyridine compounds, such as 2-iodo-3-nitropyridine, are recognized as important intermediates in organic synthesis for creating novel compounds that are then screened for biological activity. nih.govnih.govresearchgate.net

The synthesis of various substituted pyridines, which may serve as precursors to lead compounds, often involves the strategic use of halogenated nitropyridines. For example, the Bartoli reaction, which utilizes 2-halogen-3-nitropyridines, is a widely applied method for constructing the pyrrolo[2,3-c]pyridine framework, a key structure in many biologically active molecules. nbuv.gov.ua

Below is a table showcasing examples of related pyridine derivatives and their applications in the synthesis of biologically relevant molecules.

| Pyridine Derivative | Application in Synthesis | Resulting Compound Class | Potential Therapeutic Area |

| 2-Iodo-3-nitropyridine | Intermediate in organic synthesis. nih.gov | Substituted pyridines | Various |

| 2-Amino-6-methoxy-3-nitropyridine (B1334430) | Precursor for 2,3-diamino-6-methoxypyridine. google.com | Imidazole derivatives | Hair dyes, other applications. google.com |

| 2-Hydroxy-4-methoxy-5-nitropyridine | Preparation of Rho-Kinase inhibitors. | Aminofurans, Rho-Kinase inhibitors | Antihypertensive, AKT kinase inhibition. |

| 6-Iodo-3-nitroimidazo[1,2-a]pyridine | Investigated for broad biological activities. | Imidazo[1,2-a]pyridine (B132010) derivatives | Antimicrobial, Antitubercular, Cholinesterase Inhibition. |

Building Blocks for Agrochemical Development

The pyridine ring is not only prevalent in pharmaceuticals but also in a significant number of agrochemicals. chemrxiv.org The versatile reactivity of this compound makes it an attractive starting material for the development of new pesticides and herbicides. pipzine-chem.com By modifying the functional groups on the pyridine ring, chemists can systematically alter the biological activity of the resulting compounds, leading to the discovery of new and more effective agrochemicals.

Precursors for Novel Materials

The unique electronic properties conferred by the methoxy and nitro groups, combined with the ability to form extended structures through reactions at the iodo position, make this compound a promising precursor for the synthesis of novel materials. pipzine-chem.com These materials could have applications in areas such as electronics, optics, and polymer science. The development of new synthetic methodologies, including metal-free and functionalization techniques, further expands the potential for creating new materials from imidazo[1,2-a]pyridine scaffolds, which can be derived from precursors like this compound.

Strategic Design and Synthesis of Pyridine-Based Chemical Libraries

The creation of chemical libraries, which are large collections of diverse but structurally related compounds, is a cornerstone of modern drug discovery and materials science. The strategic design and synthesis of pyridine-based libraries allow for the efficient exploration of chemical space and the identification of compounds with desired properties.

Methodologies such as microwave-assisted synthesis and flow chemistry have been successfully employed to generate libraries of pyridines and related heterocycles in high yields. researchgate.net These techniques, often combined with the use of supported reagents, streamline the synthesis and purification processes, enabling the rapid production of a wide range of compounds. researchgate.net The structural information obtained from techniques like single-crystal X-ray diffraction is invaluable for understanding the solid-state properties of these library members. researchgate.net

Emerging Trends in Pyridine Chemistry and Advanced Synthetic Methodologies

The field of pyridine chemistry is continuously evolving, with new synthetic methods and strategies being developed to access novel and complex pyridine derivatives. A significant trend is the development of more efficient and environmentally friendly synthetic protocols. For instance, palladium-catalyzed reactions are increasingly used for the synthesis of substituted pyrrolopyridines. nbuv.gov.ua

Another emerging area is the use of innovative labeling techniques. For example, a Zincke activation strategy has been developed for the nitrogen isotopic exchange (NIE) of pyridines, which is crucial for creating labeled compounds used in various research areas, including drug metabolism studies and PET imaging. chemrxiv.org This method has been successfully applied to the 15N-labeling of a wide array of pyridine derivatives, including complex pharmaceuticals. chemrxiv.org

Future Research Avenues and Untapped Potential of this compound Derivatives

The full potential of this compound and its derivatives is far from being fully realized. Future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: The discovery of new and more efficient catalysts for cross-coupling and other functionalization reactions will undoubtedly expand the synthetic utility of this compound.

Exploration of New Reaction Pathways: Investigating novel transformations of the nitro and methoxy groups will open up new avenues for creating diverse molecular architectures.

Application in Cascade Reactions: The multiple functional groups on the this compound scaffold make it an ideal candidate for use in cascade reactions, where multiple chemical transformations occur in a single synthetic operation. This can significantly improve synthetic efficiency.

Synthesis of Advanced Materials: Further exploration of the electronic and photophysical properties of polymers and other materials derived from this compound could lead to the development of new technologies.

Biological Screening of Novel Derivatives: The systematic synthesis and biological evaluation of new libraries of compounds derived from this compound will likely lead to the discovery of new drug candidates and agrochemicals.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Iodo-3-methoxy-6-nitropyridine?

- Methodology : The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves nitration of a methoxy-substituted pyridine precursor followed by iodination. For nitration, use a mixture of nitric acid and sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration . Iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF, with regioselectivity guided by directing groups (e.g., methoxy or nitro) . Confirm regiochemistry via and X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : in DMSO-d resolves aromatic protons (δ 8.5–9.0 ppm for nitro and iodo substituents). IR spectroscopy identifies nitro (1520–1350 cm) and methoxy (2850–2950 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms bond lengths and angles, particularly the C-I bond (~2.09 Å) and nitro group geometry .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodology : The iodine atom is susceptible to nucleophilic aromatic substitution (SAr) under mild conditions. For example:

- Amination : React with ammonia or amines in DMSO at 80°C to yield 2-amino derivatives.

- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh), NaCO, DME/HO) to introduce aryl/heteroaryl groups . Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How does the nitro group influence the regioselectivity of electrophilic substitutions in this compound?

- Analysis : The nitro group is a strong meta-directing substituent, overriding the ortho/para-directing effects of methoxy and iodo groups. For example, bromination with Br/FeBr will occur at the 4-position (meta to nitro). Computational studies (DFT, Mulliken charges) predict electron-deficient regions, aligning with experimental outcomes .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If shows unexpected splitting patterns (e.g., coupling constants inconsistent with proposed structure):

Verify sample purity via HPLC-MS.

Perform NOESY or COSY NMR to confirm spatial proximity of protons.

Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.

- Example : A 2024 study resolved conflicting NOE signals in a nitropyridine derivative by re-refining X-ray data with SHELXL .

Q. What strategies optimize multi-step synthesis of this compound derivatives for medicinal chemistry applications?

- Methodology :

- Parallel Synthesis : Use microwave-assisted reactions to accelerate steps like iodination (30 min vs. 12 hours conventionally).

- Protecting Groups : Temporarily protect the nitro group (e.g., as a tert-butyl carbamate) during sensitive transformations.

- High-Throughput Screening : Employ automated liquid handlers for reaction condition optimization (temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.